2-(azepan-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
2-(azepan-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a synthetic organic compound that features a combination of azepane, thiazole, and sulfonamide functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiazole ring: This step may involve the reaction of a thioamide with a halogenated compound to form the thiazole ring.
Sulfonamide formation: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride.
Final coupling: The azepane, thiazole, and sulfonamide intermediates are then coupled together under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole or sulfonamide moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide: can be compared with other compounds containing azepane, thiazole, or sulfonamide groups.
Examples: Sulfathiazole, azepane derivatives, thiazole-based compounds.
Uniqueness
Structural uniqueness: The combination of azepane, thiazole, and sulfonamide groups in a single molecule.
Functional uniqueness: Potential for diverse chemical reactivity and biological activity due to the presence of multiple functional groups.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c22-16(13-21-10-3-1-2-4-11-21)19-14-5-7-15(8-6-14)26(23,24)20-17-18-9-12-25-17/h5-9,12H,1-4,10-11,13H2,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHNWMYDZLTADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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